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molecular formula C13H20O B8284367 3-Methyl-(3-methylbenzyl)-butan-2-ol

3-Methyl-(3-methylbenzyl)-butan-2-ol

Cat. No. B8284367
M. Wt: 192.30 g/mol
InChI Key: MZWKCZPHPONNTG-UHFFFAOYSA-N
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Patent
US04710316

Procedure details

A solution of 10 g of methylmagnesium chloride in 100 ml of tetrahydrofuran was added at a temperature of from 25° C. to 30° C., and with the exclusion of air, to 17 g of 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde (according to Example 3). After 5 hours at 30° C., the reaction mixture was poured onto ice and acidified with hydrochloric acid. The phases were then separated and the organic phase was washed with 100 ml of water and 100 ml of sodium bicarbonate solution. Finally, drying was carried out with solid potassium carbonate. Fractional distillation yielded 15 g of end product at 0.12 mbar in a temperature range of from 79° C. to 82° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Mg]Cl.C[C:5](C)([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=1)[CH:6]=[O:7].Cl.O1C[CH2:21][CH2:20][CH2:19]1>>[CH3:19][CH:20]([CH3:21])[CH:6]([OH:7])[CH2:5][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
CC(C=O)(CC1=CC(=CC=C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
The phases were then separated
WASH
Type
WASH
Details
the organic phase was washed with 100 ml of water and 100 ml of sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Finally, drying
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
yielded 15 g of end product at 0.12 mbar in a temperature range of from 79° C. to 82° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC(C(CCC1=CC(=CC=C1)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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